2-Butyl-2-ethyl-5-methyl-2,3-dihydro-1-benzofuran
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Overview
Description
2-Butyl-2-ethyl-5-methyl-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-ethyl-5-methyl-2,3-dihydrobenzofuran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride (ZnCl₂) can yield the desired benzofuran derivative .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of microwave-assisted synthesis (MWI) has been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-2-ethyl-5-methyl-2,3-dihydrobenzofuran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various materials and chemicals with specialized properties.
Mechanism of Action
The mechanism of action of 2-Butyl-2-ethyl-5-methyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Butyl-2-ethyl-5-methyl-2,3-dihydrobenzofuran include other benzofuran derivatives such as:
- 2-Butyl-2-ethyl-5-methylbenzofuran
- 2-Butyl-2-ethyl-5-methyl-3,4-dihydrobenzofuran
- 2-Butyl-2-ethyl-5-methyl-1,3-benzodioxole
Uniqueness
What sets 2-Butyl-2-ethyl-5-methyl-2,3-dihydrobenzofuran apart from its similar compounds is its specific substitution pattern and the resulting unique chemical and biological properties. This particular substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
138763-97-0 |
---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
2-butyl-2-ethyl-5-methyl-3H-1-benzofuran |
InChI |
InChI=1S/C15H22O/c1-4-6-9-15(5-2)11-13-10-12(3)7-8-14(13)16-15/h7-8,10H,4-6,9,11H2,1-3H3 |
InChI Key |
HKRKCFBSYGMDNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CC2=C(O1)C=CC(=C2)C)CC |
Origin of Product |
United States |
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